4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-methoxy-2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.
Condensation Reaction: The 4-methoxy-2-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrrolidin-2-one in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining a specific temperature range to ensure optimal reaction rates and yields.
Catalyst Selection: Using efficient catalysts to enhance the reaction efficiency and selectivity.
Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrolidinone ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing signaling pathways or metabolic processes.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[4-trifluoromethylphenyl]pyrrolidin-2-one: Lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2228224-48-2 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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